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An In-depth Exploration of the Chemical Properties, Structure, and Reactivity of a Versatile
Heterocyclic Building Block

Abstract

4-Bromothiazole is a pivotal heterocyclic compound widely utilized as a versatile intermediate
in the realms of pharmaceutical and agrochemical synthesis. Its unique structural and
electronic properties, conferred by the presence of the thiazole ring and the bromine
substituent, render it a valuable scaffold for the development of novel bioactive molecules. This
technical guide provides a comprehensive overview of the chemical and physical properties of
4-bromothiazole, its detailed structural characteristics, and key aspects of its reactivity. The
document includes structured data tables for easy reference, detailed experimental protocols
for its synthesis and spectroscopic characterization, and graphical representations of its
synthetic utility. This guide is intended to serve as an essential resource for researchers,
scientists, and professionals engaged in drug discovery and development, offering in-depth
insights into the fundamental chemistry and practical applications of 4-bromothiazole.

Chemical Structure and Identification

4-Bromothiazole is a five-membered heterocyclic compound containing both a sulfur and a
nitrogen atom, with a bromine atom substituted at the 4-position. This arrangement significantly
influences its chemical behavior and reactivity.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1332970?utm_src=pdf-interest
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 1: Chemical Identifiers for 4-Bromothiazole

Identifier Value
IUPAC Name 4-bromo-1,3-thiazole[1][2]
CAS Number 34259-99-9[1][2][3][4]

Molecular Formula

CsH2BrNS[1][3][4]

SMILES

C1=C(N=CS1)Br[1][3]

INChl Key

VDTIGYKLTROQAH-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of 4-bromothiazole are crucial for its handling, storage,

and application in chemical synthesis. It is typically a liquid at room temperature.[2][5]

Table 2: Physicochemical Data for 4-Bromothiazole

Property Value Reference
Molecular Weight 164.03 g/mol [1112]
Appearance Colorless to pale yellow liquid [61[7]
Boiling Point 190 °C (lit.) [41[8]
Density 1.839 g/mL at 25 °C [3114]
Refractive Index (n20/D) 1.602 [4]

Flash Point 102 °C [4]

Amax 247 nm (in EtOH) [41[8]

Storage Temperature

Room temperature, keep in a
dark, dry, and sealed
container. Store under inert

gas.

[2131°]
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Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of
4-bromothiazole. Below are typical spectroscopic data.

Table 3: Spectroscopic Data for 4-Bromothiazole

Spectroscopy Data

Spectral data can be found on chemical supplier

IH NMR _
websites.[10][11]

Spectral data can be found on chemical supplier

13C NMR _
websites.[11]

FTIR spectra are available on public databases

Infrared (IR
(R such as PubChem.[12]

Mass spectra are available on chemical supplier

Mass Spectrometry (MS) bsites.[11]
websites.

Experimental Protocol for NMR Spectroscopic Analysis

A general protocol for obtaining NMR spectra of 4-bromothiazole is as follows. Note that
specific parameters may need optimization based on the instrument and sample concentration.

e Sample Preparation:
o Accurately weigh approximately 10-20 mg of 4-bromothiazole.

o Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCI3) in a
clean, dry 5 mm NMR tube.[3]

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
e 'H NMR Acquisition Parameters:

o Pulse Program: Standard proton experiment.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_34259-99-9_1HNMR.htm
https://pubmed.ncbi.nlm.nih.gov/12153282/
https://pubmed.ncbi.nlm.nih.gov/12153282/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromothiazole
https://pubmed.ncbi.nlm.nih.gov/12153282/
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Characterization_of_4_Bromo_6_methylbenzo_d_thiazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: -2 to 12 ppm.[3]

e 13C NMR Acquisition Parameters:

[¢]

Pulse Program: Proton-decoupled 13C experiment.

[e]

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[3]

[e]

Relaxation Delay: 2 seconds.[3]

o

Spectral Width: 0 to 200 ppm.[3]

» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
spectra.

Data Acquisition

Sample Preparation Acquire 13C NMR Spectrum Data Processing & Analysis

Process Spectra (FT, Phasing, Baseline) |—>

Weigh 4-Bromothiazole Dissolve in CDCI3 with TMS Transfer to NMR Tube Analyze & Assign Peaks

Acquire *H NMR Spectrum

Click to download full resolution via product page

Experimental workflow for NMR characterization.

Chemical Reactivity and Synthesis

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Characterization_of_4_Bromo_6_methylbenzo_d_thiazole.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Characterization_of_4_Bromo_6_methylbenzo_d_thiazole.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Characterization_of_4_Bromo_6_methylbenzo_d_thiazole.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Characterization_of_4_Bromo_6_methylbenzo_d_thiazole.pdf
https://www.benchchem.com/product/b1332970?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4-Bromothiazole is a versatile building block in organic synthesis, primarily due to the

reactivity of the bromine atom at the C4 position, which can be displaced or involved in cross-

coupling reactions.[2]

Synthesis of 4-Bromothiazole

A common laboratory synthesis involves the selective debromination of 2,4-dibromothiazole.

Reaction Setup: Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous
diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add 28.3 mL (45.3 mmol, 1.6 M in hexanes) of n-butyllithium dropwise to
the stirred solution, maintaining the temperature at -78 °C.

Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 30
minutes.

Quenching: Slowly add 3.3 mL (82.3 mmol) of methanol to the reaction mixture.

Warm-up: Allow the reaction to gradually warm to room temperature over a period of 16
hours.

Work-up: Filter the reaction mixture through a pad of silica gel, washing with a 2:1 (v/v)
mixture of hexane/ethyl acetate.

Isolation: Combine the filtrate and washings and concentrate under reduced pressure to
yield 4-bromothiazole.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/fr/product/b1332970
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/product/b1332970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2,4-Dibromothiazole in Ether

Cool to -78 °C

:

Add n-BuLi dropwise

:

Stir for 30 min at -78 °C

:

Add Methanol (Quench)

:

Warm to Room Temperature (16h)

:

Silica Gel Filtration & Wash

:

Concentrate under Reduced Pressure

4-Bromothiazole

Click to download full resolution via product page

Synthetic workflow for 4-bromothiazole.
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Cross-Coupling Reactions

4-Bromothiazole is an excellent substrate for palladium-catalyzed cross-coupling reactions,
such as Suzuki and Negishi couplings, enabling the formation of carbon-carbon bonds at the
C4 position.

The Suzuki-Miyaura coupling reaction allows for the arylation or vinylation of 4-bromothiazole
using boronic acids.

Reaction Setup: In a dry reaction vessel, combine 4-bromothiazole (1.0 eq), an arylboronic
acid (1.2 eq), and a base (e.g., K2COs, 2.0 eq).

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon)
three times.

Solvent and Catalyst: Under the inert atmosphere, add an anhydrous solvent (e.g.,
toluene/water mixture) and a palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq).

Reaction: Stir the mixture at 80-110 °C for 2-24 hours, monitoring the progress by TLC or
LC-MS.

Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl
acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by flash column chromatography.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with 4-bromothiazole,
often under milder conditions than other coupling methods.[13]

o Organozinc Preparation: Prepare the organozinc reagent (e.g., R-ZnCl) in situ or use a pre-
formed solution.

e Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-bromothiazole
(1.1 eq) and a palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq) in anhydrous THF.

o Coupling: Add the organozinc reagent to the flask.
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e Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

e Work-up: Upon completion, cool the reaction to room temperature and quench with a
saturated aqueous solution of NH4Cl.

 Purification: Extract the product with an organic solvent, dry the combined organic layers,
and concentrate. Purify the residue by column chromatography.

Suzuki Coupling Negishi Coupling

Pd Catalyst, Base

4-Bromothiazole Organozinc Reagent

4-Bromothiazole Arylboronic Acid

Pd or Ni Catalyst
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Click to download full resolution via product page

Key cross-coupling reactions of 4-bromothiazole.

Biological Significance and Applications

4-Bromothiazole serves as a crucial intermediate in the synthesis of various biologically active
compounds.[6][7][12] Its derivatives have shown potential in medicinal chemistry. Notably, 4-
bromothiazole has been identified as a potent antagonist of the metabotropic glutamate
receptor (mGIuR), suggesting its utility in developing treatments for neurodegenerative
disorders.[8]

Role as a Metabotropic Glutamate Receptor Antagonist

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic
transmission and neuronal excitability.[14] Antagonists of these receptors can have therapeutic
effects in various neurological conditions. While the precise binding mode of 4-bromothiazole
is not detailed in the available literature, its antagonistic activity points to its potential to
modulate mGluR-mediated signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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